1-(1-Adamantyl)propan-1-amine 1-(1-Adamantyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 60196-90-9
VCID: VC1569978
InChI: InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3
SMILES: CCC(C12CC3CC(C1)CC(C3)C2)N
Molecular Formula: C13H23N
Molecular Weight: 193.33 g/mol

1-(1-Adamantyl)propan-1-amine

CAS No.: 60196-90-9

Cat. No.: VC1569978

Molecular Formula: C13H23N

Molecular Weight: 193.33 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Adamantyl)propan-1-amine - 60196-90-9

Specification

CAS No. 60196-90-9
Molecular Formula C13H23N
Molecular Weight 193.33 g/mol
IUPAC Name 1-(1-adamantyl)propan-1-amine
Standard InChI InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3
Standard InChI Key RKPSOUZGYPZAHW-UHFFFAOYSA-N
SMILES CCC(C12CC3CC(C1)CC(C3)C2)N
Canonical SMILES CCC(C12CC3CC(C1)CC(C3)C2)N

Introduction

Chemical Identity and Structure

Basic Identification

1-(1-Adamantyl)propan-1-amine is an amine derivative containing an adamantane framework with a propylamine group attached to the 1-position of the adamantane cage. The compound is formally identified by the CAS registry number 60196-90-9 . It is commercially available as both the free base and as its hydrochloride salt.

Molecular Structure and Properties

The molecular formula of 1-(1-Adamantyl)propan-1-amine is C₁₃H₂₃N, corresponding to a molecular weight of 193.33 g/mol . The molecule consists of a tricyclic adamantane scaffold (a rigid cage-like structure) with a propylamine group attached at the 1-position. This structural arrangement confers specific chemical and physical properties that influence its biological activity.

The structural representation can be described using various chemical notations:

  • SMILES: CCC(C12CC3CC(C1)CC(C3)C2)N

  • InChI: InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13

  • InChIKey: RKPSOUZGYPZAHW-UHFFFAOYSA-N

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that are crucial for understanding its behavior in different environments. Table 1 summarizes these key physical properties.

Table 1: Physicochemical Properties of 1-(1-Adamantyl)propan-1-amine

PropertyValueMethod/Source
Boiling Point257.75°CEPI Suite
Melting Point58.34°CEPI Suite
Density1 g/cm³EPA T.E.S.T.
Flash Point99.17°CEPA T.E.S.T.
Water Solubility202.37 mg/LEPA T.E.S.T.
Water Solubility (alt.)92.554 mg/LEPI Suite
Hydrogen Acceptors1Molecular feature
Hydrogen Donors1Molecular feature
Aromatic Rings0Molecular feature
Rotatable Bonds2Molecular feature

The compound is characterized by a relatively high boiling point and moderate water solubility, properties that influence its pharmacokinetic profile. The presence of a single hydrogen acceptor and donor suggests moderate capacity for hydrogen bonding, which can affect its interactions with biological targets.

Nomenclature and Alternative Identifiers

Systematic Nomenclature

The compound can be referred to by several systematic names according to different chemical nomenclature systems:

  • IUPAC name: 1-(1-adamantyl)propan-1-amine

  • Alternative systematic name: 1-(tricyclo[3.3.1.1^3,7^]dec-1-yl)propan-1-amine

Synonyms and Common Names

The compound is known by several synonyms and common names in scientific literature and commercial contexts:

  • Adapromine (international non-proprietary name)

  • 1-(adamantan-1-yl)propan-1-amine

  • 1-Adamantan-1-yl-propylamine

  • [1-(1-adamantyl)propyl]amine

  • 1-(1-Adamantyl)-1-propanamine

Salt Forms and Derivatives

The hydrochloride salt of 1-(1-Adamantyl)propan-1-amine is an important derivative with the molecular formula C₁₃H₂₄ClN and a formula weight of 229.79 g/mol . This salt form is commonly used in pharmaceutical formulations due to improved solubility and stability characteristics.

Pharmacological Profile

Antiviral Activity

1-(1-Adamantyl)propan-1-amine (Adapromine) is primarily recognized for its antiviral properties. It belongs to the adamantane group of antiviral drugs, which includes related compounds such as amantadine (1-aminoadamantane), rimantadine (1-(1-aminoethyl)adamantane), and memantine (1-amino-3,5-dimethyladamantane) .

A distinguishing feature of adapromine is its broader spectrum of antiviral activity compared to related compounds. While molecules like amantadine and rimantadine are primarily effective against type A influenza viruses, adapromine demonstrates efficacy against both type A and type B influenza viruses . This expanded activity profile potentially makes adapromine a more versatile antiviral agent in clinical settings.

Resistance Patterns

Historical data indicates that resistance to adapromine has been documented. Specifically, strains of type A influenza virus with resistance to adapromine, rimantadine, and a related drug deitiforine were encountered in Mongolia and the Soviet Union during the 1980s . This resistance development represents a significant consideration for the clinical utility of the compound and underscores the ongoing challenge of viral resistance in antimicrobial therapeutics.

Chemical Reactivity and Synthesis

Chemical Modifications and Derivatives

Adamantane-containing amines serve as valuable scaffolds for developing compounds with various biological activities. The search results indicate that N-heteroaryl substituted adamantane-containing amines are of substantial interest for their potential antiviral and psychotherapeutic activities .

Research has explored various modification strategies, including:

  • Nucleophilic substitution reactions with adamantylalkylamines to introduce amino groups at the alpha-position of N-heterocycles

  • Pd-catalyzed amination reactions for introducing secondary amino groups

  • Prototropic equilibrium studies using NMR spectroscopy to understand structural dynamics

These chemical modifications provide potential pathways for developing new derivatives with enhanced or altered biological properties compared to the parent compound.

Analytical Characterization and Identification

Spectroscopic Properties

Standard analytical techniques for the identification and characterization of 1-(1-Adamantyl)propan-1-amine would typically include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the hydrogen and carbon environments in the molecule

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns

  • Infrared (IR) spectroscopy: Identifies functional groups, particularly the amine functionality

  • Ultraviolet-Visible (UV-Vis) spectroscopy: Though less informative for this compound due to the absence of chromophores

Chromatographic Methods

Chromatographic techniques commonly employed for the analysis of adapromine would include:

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination

  • Gas Chromatography (GC): Particularly useful for the free base form

  • Thin-Layer Chromatography (TLC): For rapid qualitative analysis

These methods, often coupled with mass spectrometry (LC-MS, GC-MS), provide powerful tools for the identification and quantification of adapromine in pharmaceutical formulations or biological samples.

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